molecular formula C23H27ClO6 B1263596 (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione

(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione

Cat. No. B1263596
M. Wt: 434.9 g/mol
InChI Key: VFAOIGZBHFMFIU-WGJHMWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoviridin B is an organic heterotetracyclic compound with formula C23H27ClO6 isolated from Chaetomium globosum. It exhibits antifungal activity against plant pathogenic fungi. It has a role as an antifungal agent and a Chaetomium metabolite. It is an enone, an organochlorine compound, a lactol, an organic heterotetracyclic compound and a delta-lactone.

Scientific Research Applications

Cytotoxic Properties

Research has shown that derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione demonstrate selective cytotoxicity against certain cancer cell lines, including human lung and liver cancer cells. This suggests potential applications in cancer research and therapy (Mo et al., 2004).

Antimicrobial Screening

Compounds such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one have been synthesized and shown to exhibit significant antimicrobial activity. This highlights their potential for development into new antimicrobial agents (Mulwad & Hegde, 2009).

Biomimetic Synthesis

Biomimetic synthesis involving these compounds has been achieved, demonstrating the potential for creating complex organic structures in an efficient manner. This process can be instrumental in developing new pharmaceuticals (Zeng, Duan, & Tang, 2015).

Anticoagulant Properties

Analogues of this compound with the carbon skeleton of aflatoxins have shown medium anticoagulant activity in early stages, suggesting potential applications in cardiovascular research (Mouli, Reddy, & Somayajulu, 1983).

Anticancer Activity

Newly synthesized derivatives, such as pyrano[2,3-d][1,2,3]triazine derivatives, have exhibited notable anticancer activity, underscoring their potential as therapeutic agents in oncology (Ouf, Amr, & Sakran, 2014).

properties

Product Name

(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione

Molecular Formula

C23H27ClO6

Molecular Weight

434.9 g/mol

IUPAC Name

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione

InChI

InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11?,12-,13-,17-,18+,22+,23-/m1/s1

InChI Key

VFAOIGZBHFMFIU-WGJHMWEWSA-N

Isomeric SMILES

CCC(C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)O)C)C)C)Cl

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione
Reactant of Route 2
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione
Reactant of Route 3
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione
Reactant of Route 4
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione
Reactant of Route 5
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione
Reactant of Route 6
(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione

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